Synthesis and Discovery of DL-Alanyl-DL-methionine: A Technical Guide
Synthesis and Discovery of DL-Alanyl-DL-methionine: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the synthesis, discovery, and characterization of the dipeptide DL-Alanyl-DL-methionine. Intended for researchers, scientists, and professionals in drug development, this document details a robust solution-phase synthesis protocol, including the strategic use of protecting groups and coupling agents. Furthermore, it outlines the analytical methodologies crucial for the structural elucidation and purity assessment of the synthesized dipeptide, with a focus on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The guide also briefly touches upon the historical context of peptide discovery, providing a foundation for understanding the significance of such synthetic advancements.
Introduction: The Significance of Dipeptides in Biochemical Research
Dipeptides, the simplest members of the peptide family, consisting of two amino acids linked by a peptide bond, play a pivotal role in numerous biological processes. They serve as fundamental building blocks for proteins, act as signaling molecules, and are key intermediates in metabolism.[1] The synthesis of specific dipeptides, such as DL-Alanyl-DL-methionine, is of significant interest to the scientific community. This particular dipeptide, a combination of the non-polar alanine and the sulfur-containing methionine, offers a unique chemical entity for various research applications, including its potential use as a building block in the synthesis of larger, more complex peptides with therapeutic potential.[2]
The methionine residue, in particular, is one of two sulfur-containing proteinogenic amino acids and is crucial for the initiation of protein synthesis.[2] The synthesis of dipeptides containing methionine allows for the investigation of its role in peptide structure and function, as well as its susceptibility to oxidation, a process with significant biological implications. This guide will provide a detailed, step-by-step methodology for the chemical synthesis of DL-Alanyl-DL-methionine, a process that is both reproducible and scalable for laboratory purposes.
Historical Context: The Dawn of Peptide Chemistry
The journey into the world of peptides began in the early 20th century with the pioneering work of German chemist Hermann Emil Fischer. In 1902, Fischer first proposed the revolutionary idea that amino acids could link together through what he termed a "peptide bond" to form polypeptide chains. This groundbreaking hypothesis laid the foundation for our modern understanding of protein structure and function. The first synthesis of the amino acid alanine was achieved even earlier, in 1850, by Adolph Strecker.[3] Methionine was later isolated in 1922 by J. H. Mueller, and its structure was confirmed by G. Barger and F. P. Coyne six years later.[4] The first technically feasible synthesis of DL-methionine was accomplished in 1946/47.[4] These fundamental discoveries in amino acid chemistry paved the way for the deliberate synthesis of peptides, enabling scientists to create novel peptide structures and explore their biological activities.
Chemical Synthesis of DL-Alanyl-DL-methionine
The synthesis of DL-Alanyl-DL-methionine is most effectively achieved through a solution-phase approach, which allows for the purification of intermediates and ultimately yields a high-purity final product. The strategy outlined below employs the use of a tert-butyloxycarbonyl (Boc) protecting group for the N-terminus of DL-alanine and a methyl ester to protect the C-terminus of DL-methionine. The peptide bond is formed using the well-established dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) coupling methodology.
Rationale for the Synthetic Strategy
The selection of the Boc protecting group is based on its stability under a wide range of reaction conditions and its facile removal under mildly acidic conditions, which minimizes the risk of side reactions.[5] The methyl ester protection of the methionine carboxylic acid is advantageous due to its ease of introduction and subsequent saponification to yield the free carboxylic acid in the final step. The DCC/HOBt coupling system is a widely used and efficient method for peptide bond formation that minimizes racemization, a critical consideration when working with chiral amino acids.[6]
Experimental Workflow Diagram
Caption: Solution-phase synthesis workflow for DL-Alanyl-DL-methionine.
Detailed Experimental Protocols
Protocol 3.3.1: Synthesis of Boc-DL-Alanine
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Dissolve DL-Alanine (1 equivalent) in a 1:1 mixture of dioxane and water.
-
Add sodium bicarbonate (2.5 equivalents) to the solution and stir until dissolved.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate (Boc)₂O (1.1 equivalents) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Remove the dioxane under reduced pressure.
-
Wash the aqueous layer with ethyl acetate to remove any unreacted (Boc)₂O.
-
Acidify the aqueous layer to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Boc-DL-Alanine as a white solid.
Protocol 3.3.2: Synthesis of DL-Methionine Methyl Ester Hydrochloride
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Suspend DL-Methionine (1 equivalent) in anhydrous methanol.
-
Cool the suspension to 0 °C in an ice bath.
-
Add thionyl chloride (1.2 equivalents) dropwise to the suspension while maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Remove the solvent under reduced pressure to obtain DL-Methionine Methyl Ester Hydrochloride as a white solid.
Protocol 3.3.3: Coupling of Boc-DL-Alanine and DL-Methionine Methyl Ester
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Dissolve Boc-DL-Alanine (1 equivalent) and 1-Hydroxybenzotriazole (HOBt) (1.1 equivalents) in anhydrous dichloromethane (DCM).
-
In a separate flask, suspend DL-Methionine Methyl Ester Hydrochloride (1 equivalent) in anhydrous DCM and add triethylamine (1.1 equivalents) to neutralize the hydrochloride salt.
-
Cool the Boc-DL-Alanine solution to 0 °C in an ice bath.
-
Add N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equivalents) to the cooled Boc-DL-Alanine solution and stir for 30 minutes at 0 °C. A white precipitate of dicyclohexylurea (DCU) will form.
-
Add the neutralized DL-Methionine Methyl Ester solution to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Filter the reaction mixture to remove the DCU precipitate.
-
Wash the filtrate with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Boc-DL-Alanyl-DL-Methionine Methyl Ester.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3.3.4: Deprotection of Boc-DL-Alanyl-DL-Methionine Methyl Ester
-
Dissolve the purified Boc-DL-Alanyl-DL-Methionine Methyl Ester in a 1:1 mixture of trifluoroacetic acid (TFA) and DCM.
-
Stir the solution at room temperature for 1-2 hours.
-
Remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in water and lyophilize to obtain DL-Alanyl-DL-Methionine Methyl Ester as the TFA salt.
Protocol 3.3.5: Saponification of the Methyl Ester
-
Dissolve the DL-Alanyl-DL-Methionine Methyl Ester TFA salt in a 1 M sodium hydroxide solution.
-
Stir the solution at room temperature and monitor the reaction by TLC until the starting material is consumed.
-
Neutralize the solution to pH 7 with 1 M HCl.
-
Lyophilize the solution to obtain the final product, DL-Alanyl-DL-methionine.
Physicochemical Characterization
The identity and purity of the synthesized DL-Alanyl-DL-methionine must be confirmed through a combination of analytical techniques.
Physical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₁₆N₂O₃S | [7] |
| Molecular Weight | 220.29 g/mol | [7] |
| IUPAC Name | 2-(2-aminopropanoylamino)-4-methylsulfanylbutanoic acid | [7] |
| Appearance | White to off-white solid | Expected |
| Solubility | Soluble in water | Expected |
Spectroscopic Data
4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected ¹H NMR Chemical Shifts (in D₂O):
| Proton | Expected Chemical Shift (ppm) | Multiplicity |
| Ala-αCH | ~4.0 - 4.2 | q |
| Ala-βCH₃ | ~1.4 - 1.5 | d |
| Met-αCH | ~4.3 - 4.5 | t |
| Met-βCH₂ | ~2.0 - 2.2 | m |
| Met-γCH₂ | ~2.5 - 2.7 | t |
| Met-εCH₃ | ~2.1 | s |
Expected ¹³C NMR Chemical Shifts (in D₂O):
| Carbon | Expected Chemical Shift (ppm) |
| Ala-Cα | ~51 - 53 |
| Ala-Cβ | ~18 - 20 |
| Ala-C=O | ~175 - 177 |
| Met-Cα | ~54 - 56 |
| Met-Cβ | ~31 - 33 |
| Met-Cγ | ~30 - 32 |
| Met-Cε | ~15 - 17 |
| Met-C=O | ~176 - 178 |
4.2.2. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the synthesized dipeptide and to confirm its elemental composition. Electrospray ionization (ESI) is a suitable technique for this analysis.
Expected Mass Spectrum Data:
| Ion | m/z |
| [M+H]⁺ | 221.0954 |
| [M+Na]⁺ | 243.0773 |
The fragmentation pattern in MS/MS can provide further structural confirmation, with characteristic losses of water, ammonia, and cleavage of the peptide bond.
Chromatographic Analysis
4.3.1. Thin-Layer Chromatography (TLC)
TLC is a rapid and convenient method for monitoring the progress of each reaction step and for assessing the purity of the intermediates and the final product. A suitable mobile phase for the analysis of the protected dipeptide would be a mixture of ethyl acetate and hexanes. For the final, more polar product, a mobile phase of n-butanol, acetic acid, and water would be appropriate.
4.3.2. High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC (RP-HPLC) is the method of choice for the final purity assessment of DL-Alanyl-DL-methionine. A C18 column with a gradient elution of water and acetonitrile, both containing 0.1% trifluoroacetic acid, will effectively separate the dipeptide from any remaining impurities.
Purification
The crude DL-Alanyl-DL-methionine obtained after saponification is typically purified by reversed-phase chromatography to remove any salts and organic impurities. The fractions containing the pure product are collected, pooled, and lyophilized to yield the final product as a fluffy white powder.
Conclusion
This technical guide has provided a detailed and scientifically grounded protocol for the synthesis and characterization of DL-Alanyl-DL-methionine. By following the outlined solution-phase synthesis strategy, researchers can reliably produce this dipeptide with a high degree of purity. The comprehensive characterization methods described, including NMR, MS, and HPLC, ensure the structural integrity of the synthesized molecule. The historical context provided underscores the importance of fundamental discoveries in amino acid and peptide chemistry that have enabled the development of such synthetic methodologies. This guide serves as a valuable resource for scientists and professionals engaged in peptide synthesis and its applications in biochemical and pharmaceutical research.
References
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- 2. L-Alanyl-L-methionine|CAS 14486-05-6|Research Compound [benchchem.com]
- 3. Alanine - Wikipedia [en.wikipedia.org]
- 4. Methionine - a success story - Evonik Industries [history.evonik.com]
- 5. researchgate.net [researchgate.net]
- 6. Biosynthesis, Characterization, and Bioactivity of L-Alanyl-L-tyrosine in Promoting Melanin Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DL-Alanyl-DL-methionine | C8H16N2O3S | CID 98509 - PubChem [pubchem.ncbi.nlm.nih.gov]
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